ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with a brominated furan substituent, a phenyl group, and an ester functional group. The ester group at position 4 enhances lipophilicity, which may influence pharmacokinetic behavior compared to its carboxylic acid analog (e.g., "(9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid") . Crystallographic studies using programs like SHELX have been critical in resolving its 3D structure, particularly given the challenges posed by its stereochemical complexity .
Properties
IUPAC Name |
ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3O6/c1-4-36-27(34)16-10-11-18-17(14-16)32-22(15-8-6-5-7-9-15)21-23(30(2)28(35)31(3)26(21)33)24(32)25(38-18)19-12-13-20(29)37-19/h5-14,25H,4H2,1-3H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTUORHYHHBSMV-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(C3=C4C(=C(N23)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C)C6=CC=C(O6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)O[C@@H](C3=C4C(=C(N23)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C)C6=CC=C(O6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate involves multiple steps. One common method includes the bromination of furan derivatives, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents such as dichloromethane, toluene, or ethanol under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications in treating diseases such as cystic fibrosis and polycystic kidney disease
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-Ethyl 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4’,5’:3,4]pyrrolo[1,2-d][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by competing with ATP, thereby reducing cystogenesis in polycystic kidney disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxylic Acid Analog
The carboxylic acid derivative of this compound (referred to in ) lacks the ethyl ester group, resulting in distinct physicochemical and biological properties:
| Property | Ethyl Ester Derivative | Carboxylic Acid Analog |
|---|---|---|
| Solubility | Higher lipophilicity due to ester group | Increased hydrophilicity (carboxylic acid enhances aqueous solubility) |
| Bioactivity | Likely improved membrane permeability for cellular uptake | Potential for ionic interactions (e.g., binding to charged protein residues) |
| Synthetic Accessibility | Esterification may simplify purification steps | Requires acidic conditions for deprotection, complicating synthesis |
The ester form is often preferred in prodrug strategies to enhance bioavailability, while the acid form may be more active in target binding .
Furan-Containing Heterocycles
Compounds with brominated furan moieties, such as those studied in plant-derived biomolecules (), share electronic characteristics that influence reactivity. For example:
- The 5-bromofuran group in the target compound may undergo nucleophilic substitution reactions, similar to brominated furans in chromeno-benzodioxocin derivatives ().
- Compared to non-brominated furans, the bromine atom increases molecular weight (MW: ~580 g/mol for the target vs. ~500 g/mol for non-brominated analogs) and may enhance halogen bonding in protein interactions .
Triazatetracyclic Systems
Compounds with triazatetracyclic cores, such as ferroptosis-inducing agents (), highlight the pharmacological relevance of this scaffold. Key differences include:
- Substituent Effects : The phenyl group at position 17 in the target compound may confer steric hindrance, reducing off-target effects compared to simpler triazatetracyclic systems.
- Oxa vs. Thia Analogs : Replacing the 8-oxa group with sulfur (e.g., thia derivatives) could alter redox activity, a critical factor in ferroptosis induction .
Bioactivity and Therapeutic Potential
- Anticancer Activity : The triazatetracyclic core and brominated furan align with ferroptosis-inducing compounds (), which selectively target cancer cells via lipid peroxidation.
Biological Activity
Ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate is a complex organic compound notable for its unique tetracyclic structure and various functional groups. This article explores its biological activity based on available research.
Chemical Structure and Properties
The compound has a molecular formula of C₃₁H₃₃BrN₃O₅ and a molecular weight of approximately 548.3 g/mol. Its structure incorporates a brominated furan moiety and a triazole unit, which are significant for its potential biological effects.
Key Structural Features:
- Tetracyclic framework: Provides stability and potential for diverse interactions.
- Brominated furan: May enhance biological activity through halogen bonding.
- Triazole ring: Known for its role in medicinal chemistry as a bioisostere.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
- Antitumor Activity: The unique structural features suggest potential efficacy against cancer cells by disrupting cellular processes.
- Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal infections.
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl (9S)-... | Tetracyclic structure with brominated furan | Potential antitumor and antimicrobial |
| Bromofuran Derivative A | Brominated furan | Antibacterial |
| Triazole Compound B | Contains triazole ring | Antifungal |
| Dioxo Compound C | Two carbonyl groups | Reactive intermediates |
This table highlights the unique aspects of ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl... compared to similar compounds.
Antitumor Activity
A study focusing on the antitumor properties of compounds with similar structures found that modifications in the tetracyclic framework can significantly enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrated that derivatives of the compound exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .
Antimicrobial Effects
Research on antimicrobial activity revealed that compounds containing brominated furan moieties showed promising results against Gram-positive and Gram-negative bacteria. Ethyl (9S)-9-(5-bromofuran...) was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
The biological activity of ethyl (9S)-9-(5-bromofuran...) is hypothesized to involve:
- Enzyme Inhibition: Interaction with key enzymes involved in cell proliferation or bacterial metabolism.
- DNA Intercalation: The tetracyclic structure may allow the compound to intercalate into DNA strands, disrupting replication processes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that compounds with similar structures often exhibit favorable absorption and distribution profiles but may face challenges related to metabolic stability . Toxicological assessments are necessary to determine safety margins before clinical applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
